molecular formula C22H27ClN2O3S2 B11358484 N-[2-(benzylsulfanyl)ethyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(benzylsulfanyl)ethyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11358484
M. Wt: 467.0 g/mol
InChI Key: SGNACXYTNOZBHO-UHFFFAOYSA-N
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Description

N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a benzylsulfanyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorophenyl halide and a suitable nucleophile.

    Addition of the Benzylsulfanyl Ethyl Group: This group is typically added through a nucleophilic substitution reaction involving a benzylsulfanyl ethyl halide and a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The benzylsulfanyl group may interact with thiol-containing enzymes, while the chlorophenyl group could participate in hydrophobic interactions with protein targets. The carboxamide group may form hydrogen bonds with amino acid residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The combination of the benzylsulfanyl and carboxamide groups also provides a distinct chemical profile that can be exploited for various applications.

Properties

Molecular Formula

C22H27ClN2O3S2

Molecular Weight

467.0 g/mol

IUPAC Name

N-(2-benzylsulfanylethyl)-1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN2O3S2/c23-21-9-5-4-8-20(21)17-30(27,28)25-13-10-19(11-14-25)22(26)24-12-15-29-16-18-6-2-1-3-7-18/h1-9,19H,10-17H2,(H,24,26)

InChI Key

SGNACXYTNOZBHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCSCC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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